molecular formula C17H12FN3O B15025201 2-Amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile

2-Amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile

Cat. No.: B15025201
M. Wt: 293.29 g/mol
InChI Key: JGFBHBHXLJQMOK-UHFFFAOYSA-N
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Description

2-Amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with amino, fluorophenyl, methylfuran, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes, ketones, and ammonia or amines.

    Introduction of Substituents: The fluorophenyl, methylfuran, and carbonitrile groups are introduced through various substitution reactions. For example, the fluorophenyl group can be added via a nucleophilic aromatic substitution reaction, while the methylfuran group can be introduced through a Friedel-Crafts acylation reaction.

    Final Assembly: The final step involves the coupling of the substituted pyridine ring with the amino group, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-Amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(4-chlorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile
  • 2-Amino-6-(4-bromophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile
  • 2-Amino-6-(4-methylphenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs

Properties

Molecular Formula

C17H12FN3O

Molecular Weight

293.29 g/mol

IUPAC Name

2-amino-6-(4-fluorophenyl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H12FN3O/c1-10-2-7-16(22-10)13-8-15(21-17(20)14(13)9-19)11-3-5-12(18)6-4-11/h2-8H,1H3,(H2,20,21)

InChI Key

JGFBHBHXLJQMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)F

Origin of Product

United States

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